molecular formula C7H2BrF4NO2 B8143862 2-Bromo-4-fluoro-1-nitro-3-(trifluoromethyl)benzene

2-Bromo-4-fluoro-1-nitro-3-(trifluoromethyl)benzene

Cat. No.: B8143862
M. Wt: 287.99 g/mol
InChI Key: VMMZLBMGFKLZCE-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1-nitro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2BrF4NO2. It is a halogenated aromatic compound characterized by the presence of bromine, fluorine, nitro, and trifluoromethyl groups on a benzene ring. This compound is known for its significant hydrophobicity, solubility, and stability, making it a valuable reagent in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-1-nitro-3-(trifluoromethyl)benzene typically involves multi-step reactions. One common method includes the nitration of 2-Bromo-4-fluoro-3-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group .

Industrial Production Methods: Industrial production of this compound often employs large-scale nitration processes, utilizing automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluoro-1-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Benzene Derivatives: From nucleophilic substitution reactions.

    Biaryl Compounds: From coupling reactions.

Scientific Research Applications

2-Bromo-4-fluoro-1-nitro-3-(trifluoromethyl)benzene is utilized in various scientific research fields:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the development of fluorinated compounds for biological studies.

    Medicine: As a precursor in the synthesis of pharmaceutical intermediates.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-1-nitro-3-(trifluoromethyl)benzene involves its ability to undergo electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the nitro and trifluoromethyl groups. These groups make the benzene ring more susceptible to nucleophilic attack, facilitating various chemical transformations .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4-fluoro-1-nitro-3-(trifluoromethyl)benzene is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic properties and reactivity patterns. This combination makes it particularly valuable in the synthesis of highly functionalized aromatic compounds .

Properties

IUPAC Name

3-bromo-1-fluoro-4-nitro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4NO2/c8-6-4(13(14)15)2-1-3(9)5(6)7(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMZLBMGFKLZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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